N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1991 by scientists at the Sankyo Company in Japan and has since been used in numerous scientific research studies.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on similar benzenesulfonamide derivatives has revealed their potential in synthesizing novel compounds with significant biological activities. For instance, Fahim and Shalaby (2019) conducted a study on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives. Their work demonstrates the chemical reactivity of these compounds towards different nucleophiles, leading to the creation of novel sulfonamide derivatives with excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Antimicrobial and Anti-inflammatory Agents
Further research into arylsulfonamides has shown their efficacy as antimicrobial and anti-inflammatory agents. Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and tested them for antibacterial and antifungal activity, showcasing their potential in antimicrobial applications (V. Baranovskyi et al., 2018).
Anticancer Activity
The exploration of sulfonamide derivatives for anticancer applications has been a significant area of research. Szafrański and Sławiński (2015) evaluated the in vitro anticancer activity of a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, identifying compounds with promising activity profiles against leukemia, colon cancer, and melanoma (Krzysztof Szafrański & J. Sławiński, 2015).
Anticonvulsant Agents
The development of anticonvulsant agents is another area where sulfonamide derivatives have shown potential. Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity, with several compounds showing protection against picrotoxin-induced convulsion. This highlights the potential of such compounds in developing new treatments for epilepsy (A. A. Farag et al., 2012).
Mécanisme D'action
Target of Action
A structurally similar compound, parecoxib sodium, is known to be a potent and selective inhibitor of cox-2 . COX-2, or cyclooxygenase-2, is an enzyme involved in inflammation and pain.
Mode of Action
If it acts similarly to parecoxib sodium, it may inhibit the COX-2 enzyme, reducing the production of prostaglandins, which are mediators of inflammation and pain .
Biochemical Pathways
If it shares a mechanism with parecoxib sodium, it may impact the arachidonic acid pathway, specifically inhibiting the conversion of arachidonic acid to prostaglandins via the COX-2 enzyme .
Result of Action
If it acts similarly to parecoxib sodium, it may reduce inflammation and pain by decreasing prostaglandin production .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)14-22-28(26,27)20-10-7-17(8-11-20)9-12-21(25)23-19-6-4-5-18(13-19)16(3)24/h4-8,10-11,13,15,22H,9,12,14H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIDVKFGMZZWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.